molecular formula C12H12N4O5S B7727820 2-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]acetic acid

2-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]acetic acid

Cat. No.: B7727820
M. Wt: 324.31 g/mol
InChI Key: VWKYATDKCHLVEU-LHHJGKSTSA-N
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Description

2-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiazole ring, and a hydrazone linkage, making it a molecule of interest in medicinal chemistry and organic synthesis. The compound’s structure suggests potential biological activity, particularly in antimicrobial and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]acetic acid typically involves multiple steps:

    Formation of the Furan-2-ylmethylidene Hydrazine: This step involves the condensation of furan-2-carbaldehyde with hydrazine hydrate under reflux conditions.

    Synthesis of the Thiazole Ring: The furan-2-ylmethylidene hydrazine is then reacted with a thioamide in the presence of an oxidizing agent to form the thiazole ring.

    Acetylation: The resulting thiazole derivative is acetylated using acetic anhydride.

    Formation of the Final Compound: The acetylated thiazole derivative is then reacted with glycine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties against various bacterial strains.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]acetic acid involves its interaction with biological macromolecules:

    Molecular Targets: The compound may target bacterial enzymes or cancer cell receptors, disrupting their normal function.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of the compound.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Hydrazone derivatives: Compounds with similar hydrazone linkages but different aromatic rings.

Uniqueness

2-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]acetic acid is unique due to its combination of a furan ring, a thiazole ring, and a hydrazone linkage, which imparts distinct biological activities and synthetic versatility.

Properties

IUPAC Name

2-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5S/c17-9(13-6-10(18)19)4-8-11(20)15-12(22-8)16-14-5-7-2-1-3-21-7/h1-3,5,8H,4,6H2,(H,13,17)(H,18,19)(H,15,16,20)/b14-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKYATDKCHLVEU-LHHJGKSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC2=NC(=O)C(S2)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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